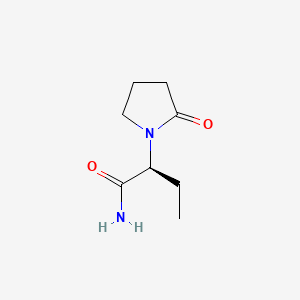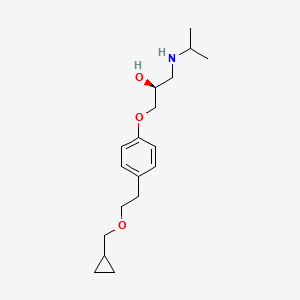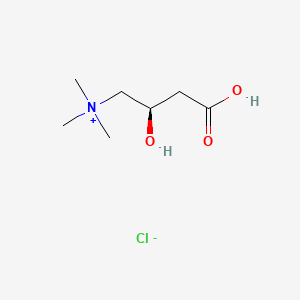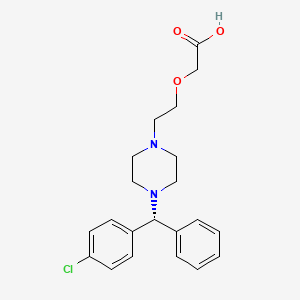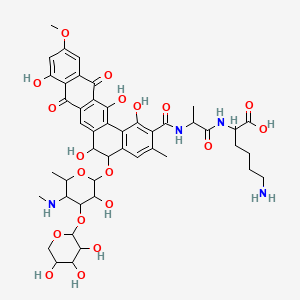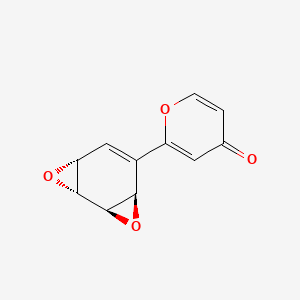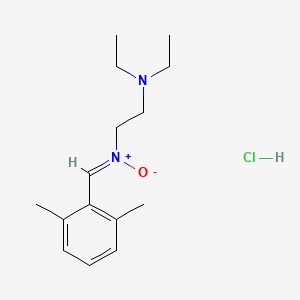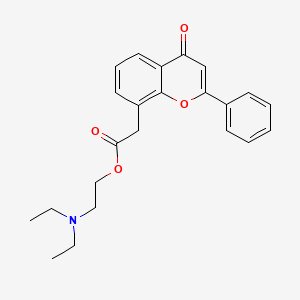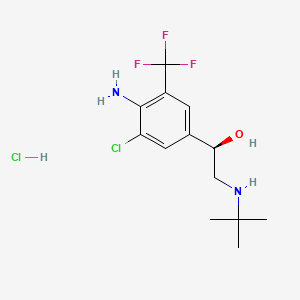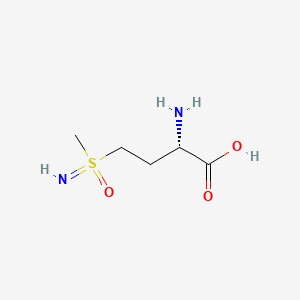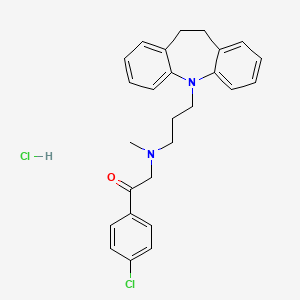
洛非普拉明盐酸盐
描述
Lofepramine Hydrochloride is a tricyclic antidepressant primarily used to treat depression. It is known for its relatively safer profile in overdose situations compared to other tricyclic antidepressants. Lofepramine Hydrochloride works by increasing the concentrations of neurotransmitters such as norepinephrine and serotonin in the synapse by inhibiting their reuptake .
科学研究应用
洛非普拉明盐酸盐在科学研究中有几个应用:
化学: 它被用作分析化学中研究三环类抗抑郁药的参考化合物。
生物学: 研究其对神经递质系统的影响有助于理解抑郁症和其他情绪障碍。
医学: 它被用于临床研究,以评估其治疗抑郁症的疗效和安全性。
作用机制
洛非普拉明盐酸盐通过抑制去甲肾上腺素和血清素的再摄取发挥作用,从而增加突触中这些递质的浓度。这会导致神经传递增强,并减轻抑郁症状。 该化合物主要靶向去甲肾上腺素转运蛋白和血清素转运蛋白通路 .
生化分析
Biochemical Properties
Lofepramine hydrochloride facilitates noradrenergic neurotransmission through potent inhibition of neuronal uptake of noradrenaline (norepinephrine) . It may also potentiate serotoninergic neurotransmission by inhibiting the neuronal uptake of serotonin and the enzyme tryptophan pyrrolase . Lofepramine hydrochloride interacts with various enzymes, proteins, and other biomolecules, including cytochrome P450, including CYP2D6 .
Cellular Effects
Lofepramine hydrochloride influences cell function by increasing concentrations of the neurotransmitters norepinephrine and serotonin in the synapse, by inhibiting their reuptake . This impacts cell signaling pathways, gene expression, and cellular metabolism, leading to its antidepressant effects .
Molecular Mechanism
The mechanism of action of lofepramine hydrochloride involves its binding to the norepinephrine and serotonin transporters, inhibiting the reuptake of these neurotransmitters and increasing their concentrations in the synapse . This leads to enhanced neurotransmission and the antidepressant effects of the drug .
Temporal Effects in Laboratory Settings
Lofepramine hydrochloride has an elimination half-life of up to 5 hours, with active metabolites lasting 12–24 hours . Over time, the drug is metabolised to desipramine, a major metabolite . The drug’s stability, degradation, and long-term effects on cellular function are observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of lofepramine hydrochloride vary with different dosages in animal models
Metabolic Pathways
Lofepramine hydrochloride is metabolised in the liver via the cytochrome P450 system, including CYP2D6 . This leads to the production of desipramine, a major metabolite .
Transport and Distribution
Lofepramine hydrochloride is orally administered and is distributed within the body, reaching the brain where it exerts its effects . It binds to the norepinephrine and serotonin transporters in the neurons .
Subcellular Localization
Lofepramine hydrochloride, being a small molecule, can diffuse across cell membranes and reach various compartments within the cell. Its primary site of action is at the norepinephrine and serotonin transporters located at the neuronal synapses .
准备方法
合成路线和反应条件: 洛非普拉明盐酸盐通过在两相体系中使地西普拉明碱与2-溴-4’-氯苯乙酮反应合成。 该反应涉及结晶以纯化化合物 .
工业生产方法: 洛非普拉明盐酸盐的工业生产涉及类似的合成路线,但增加了额外的步骤以确保最终产品的纯度和稳定性。 该过程包括在受控条件下使用溶剂和试剂,以实现高产率和纯度 .
化学反应分析
反应类型: 洛非普拉明盐酸盐会发生多种化学反应,包括:
氧化: 它可以被氧化形成不同的代谢产物。
还原: 还原反应可以改变其结构,影响其药理特性。
常用试剂和条件:
氧化: 常用的氧化剂包括高锰酸钾和过氧化氢。
还原: 使用诸如氢化锂铝之类的还原剂。
取代: 通常使用氯或溴等卤化剂.
形成的主要产物: 从这些反应中形成的主要产物包括具有不同药理作用的各种代谢产物和衍生物 .
相似化合物的比较
洛非普拉明盐酸盐与其他三环类抗抑郁药进行比较,例如:
- 丙咪嗪
- 阿米替林
- 克洛米帕明
- 马普替林
- 米安色林
独特性: 与其他叔胺三环类抗抑郁药不同,洛非普拉明盐酸盐在其胺上有一个庞大的 4-氯苯甲酰甲基取代基,而不是一个甲基。 这种结构差异使其主要作为地西普拉明的先药,赋予其独特的药理学特征 .
属性
IUPAC Name |
1-(4-chlorophenyl)-2-[3-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)propyl-methylamino]ethanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27ClN2O.ClH/c1-28(19-26(30)22-13-15-23(27)16-14-22)17-6-18-29-24-9-4-2-7-20(24)11-12-21-8-3-5-10-25(21)29;/h2-5,7-10,13-16H,6,11-12,17-19H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWZIQPOLMDPIQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCN1C2=CC=CC=C2CCC3=CC=CC=C31)CC(=O)C4=CC=C(C=C4)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
23047-25-8 (Parent) | |
| Record name | Lofepramine hydrochloride [USAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026786323 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID9047833 | |
| Record name | Lofepramine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9047833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
455.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26786-32-3 | |
| Record name | Ethanone, 1-(4-chlorophenyl)-2-[[3-(10,11-dihydro-5H-dibenz[b,f]azepin-5-yl)propyl]methylamino]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26786-32-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lofepramine hydrochloride [USAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026786323 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lofepramine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9047833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-chlorophenyl)-2-[[3-(10,11-dihydro-5H-dibenz[b,f]azepin-5-yl)propyl]methylamino]ethan-1-one monohydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.624 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LOFEPRAMINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z24K96F991 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


